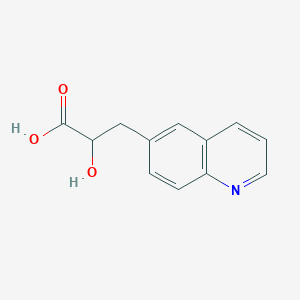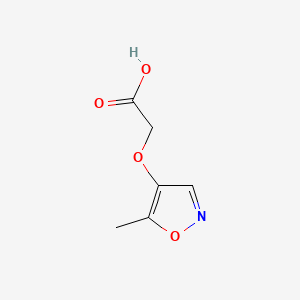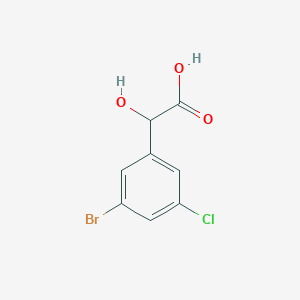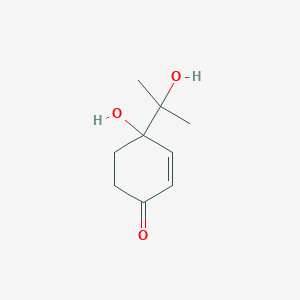
4-bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide is a chemical compound with the molecular formula C7H9BrN2 It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide typically involves the bromination of 1-cyclobutyl-1H-pyrazole followed by amination. The reaction conditions often require the use of bromine or a brominating agent in the presence of a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of 1-cyclobutyl-1H-pyrazol-3-amine.
Substitution: Formation of 1-cyclobutyl-1H-pyrazol-3-amine derivatives.
Scientific Research Applications
4-Bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 4-Bromo-1-cyclobutyl-1H-pyrazole
- 4-Bromo-3-tert-butyl-1H-pyrazole
- 1H-Pyrazole, 4-bromo-
Comparison: Compared to other similar compounds, 4-bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide is unique due to the presence of both a bromine atom and an amine group on the pyrazole ring.
Properties
Molecular Formula |
C7H11Br2N3 |
|---|---|
Molecular Weight |
296.99 g/mol |
IUPAC Name |
4-bromo-1-cyclobutylpyrazol-3-amine;hydrobromide |
InChI |
InChI=1S/C7H10BrN3.BrH/c8-6-4-11(10-7(6)9)5-2-1-3-5;/h4-5H,1-3H2,(H2,9,10);1H |
InChI Key |
JZSVDKYQYLQBDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=C(C(=N2)N)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine](/img/structure/B13533453.png)

